molecular formula C13H10BrNO B122471 2-Amino-5-bromobenzophenone CAS No. 39859-36-4

2-Amino-5-bromobenzophenone

Cat. No. B122471
M. Wt: 276.13 g/mol
InChI Key: LXJVUGANBDAASB-UHFFFAOYSA-N
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Patent
US04519937

Procedure details

5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 mmol), water (14.6 ml), and zinc dust (9.3 g, 143 mmol) were combined. Acetic acid (8.6 ml, 143 mmol) was added and the mixture was stirred and heated at 80° C. for 90 minutes. After cooling to room temperature, both the liquid and solid portion of the reaction were extracted with methylene chloride. The combined methylene chloride solutions was washed once with sodium hydroxide solution (10%) and several times with water. Drying (sodium sulfate) and evaporation yielded the desired product (7.42 g) of mp. 92°-102° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
14.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]([CH:16]=1)=[C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:8][N:9]=2.C(O)(=O)C>[Zn].O>[NH2:9][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:16][C:6]=1[C:7]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:8]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC=1C=CC=2C(=C(ON2)C2=CC=CC=C2)C1
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.3 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
14.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the liquid and solid portion of the reaction were extracted with methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride solutions was washed once with sodium hydroxide solution (10%) and several times with water
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(sodium sulfate) and evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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